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CAS No.: 143282-42-2

Cat. No.: B1140062

Get Quote

D-(-)-2-Amino-5-phosphonopentanoic acid (D-AP5) is a highly selective and potent competitive

antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate
receptor in the central nervous system.[1][2] Its primary mechanism of action is to compete with
the endogenous agonist, glutamate, for its binding site on the GluN2 subunit of the NMDA
receptor complex.[1][3] This specific antagonism, without significantly affecting other glutamate
receptors like AMPA or kainate receptors, has established D-AP5 as a cornerstone
pharmacological tool.[2]

The utility of D-AP5 spans the breadth of neuroscience research. It is instrumental in:

o Dissecting Synaptic Transmission: Isolating and characterizing the components of excitatory
postsynaptic currents (EPSCs).

 Investigating Synaptic Plasticity: Blocking the induction of long-term potentiation (LTP) and
long-term depression (LTD), cellular mechanisms underlying learning and memory.[1][4]
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» Modeling Neurological Disease: Studying the processes of excitotoxicity, where over-
activation of NMDA receptors leads to neuronal cell death, a hallmark of conditions like
stroke and neurodegenerative disorders.[5][6]

This guide provides an in-depth look at the mechanism of D-AP5 and detailed protocols for its
application in key experimental paradigms.

Property Value

Synonyms D-APV, D-2-Amino-5-phosphonovaleric acid
Chemical Name (R)-2-amino-5-phosphonopentanoic acid
Molecular Formula CsH12NOsP

Molecular Weight 197.13 g/mol

CAS Number 79055-68-8

Appearance White to off-white crystalline solid

Soluble in water (=28.1 mg/mL), insoluble in

Solubility
DMSO and Ethanol

Storage Store at -20°C

Data sourced from APExBIO and Tocris Bioscience.[1][2]

Mechanism of Action: Competitive Antagonism at
the NMDA Receptor

The NMDA receptor is a unique ligand-gated ion channel that functions as a "coincidence
detector".[5] Its activation requires the simultaneous binding of two co-agonists, glutamate and
glycine (or D-serine), as well as the relief of a voltage-dependent magnesium (Mg?*) block.[5]
[7] When these conditions are met, the channel opens, allowing an influx of cations, most
notably Calcium (Caz*). This Ca2* influx is a critical second messenger, initiating downstream
signaling cascades that regulate synaptic strength and neuronal survival.[7][8]
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D-AP5 exerts its effect by directly competing with glutamate at its binding site on the GIuN2
subunit. By occupying this site without activating the receptor, D-AP5 prevents the
conformational change necessary for channel opening, thereby blocking the influx of Ca2* and
subsequent signaling events. This action is reversible and concentration-dependent.
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Caption: Experimental workflow for testing the NMDA receptor-dependence of LTP.

Application 2: Neuroprotection Assay - Countering
Excitotoxicity

D-AP5 is used to demonstrate that neuronal death in a model of ischemia or glutamate-induced
toxicity is mediated by NMDA receptors.

Protocol: In Vitro Oxygen-Glucose Deprivation (OGD) Model

1. Cell Culture: a. Culture primary cortical or hippocampal neurons from embryonic rodents on
poly-D-lysine coated plates. b. Allow neurons to mature in vitro for 10-14 days.

2. OGD and Treatment: a. Pre-treatment: Replace the culture medium with a balanced salt
solution (BSS) with or without 100 uM D-AP5. Incubate for 30 minutes. b. OGD Induction:
Replace the medium with a glucose-free BSS. Place the cultures in a hypoxic chamber (e.g.,
95% N2, 5% CO3) for 60-90 minutes at 37°C. c. Reperfusion: Remove cultures from the
chamber, replace the medium with the original pre-conditioned culture medium (containing
glucose and serum), and return to a normoxic incubator. The treatment group should include
100 uM D-APS5 during the reperfusion phase as well.

3. Assessment of Cell Viability (24 hours post-OGD): a. LDH Assay: Measure the activity of
lactate dehydrogenase (LDH) released into the culture medium from damaged cells. Higher
LDH activity indicates greater cell death. b. MTT Assay: Assess the metabolic activity of
surviving cells. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
c. Fluorescence Microscopy: Use live/dead staining kits (e.g., Calcein-AM/Propidium lodide) to
visualize viable (green) and dead (red) cells.

4. Expected Outcome: Cultures subjected to OGD will show significant neuronal death. The
group treated with D-AP5 will exhibit a marked increase in cell viability, demonstrating a
neuroprotective effect by blocking NMDA receptor-mediated excitotoxicity. [1]

Application 3: In Vivo Microdialysis - Modulating
Neurochemistry
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In vivo microdialysis coupled with reverse dialysis of D-AP5 allows for the site-specific blockade
of NMDA receptors in a discrete brain region of an awake, behaving animal. [9][10]This
technique can be used to study the role of NMDA receptors in regulating local neurotransmitter
levels.

Protocol: Reverse Dialysis of D-AP5 in the Rat Striatum

1. Surgical Preparation: a. Anesthetize a rat and place it in a stereotaxic frame. b. Implant a
microdialysis guide cannula targeting the desired brain region (e.g., dorsal striatum). Secure
the cannula to the skull with dental cement. c. Allow the animal to recover for several days.

2. Microdialysis Procedure: a. On the day of the experiment, insert a microdialysis probe (e.g.,
20 kDa molecular weight cutoff) through the guide cannula. b. Perfuse the probe with ACSF at
a low flow rate (e.g., 1-2 pL/min). [11] c. Collect baseline dialysate samples every 20 minutes
for at least 2 hours to establish stable neurotransmitter levels.

3. Reverse Dialysis and Sample Collection: a. Switch the perfusion fluid to ACSF containing a
known concentration of D-AP5 (e.g., 100 uM). This will cause D-AP5 to diffuse out of the probe
into the surrounding brain tissue. [11] b. Continue to collect dialysate samples every 20
minutes for several hours. c. Analyze the dialysate for neurotransmitters of interest (e.g.,
dopamine, glutamate, GABA) using high-performance liquid chromatography (HPLC) with
electrochemical or fluorescence detection.

4. Data Analysis and Interpretation: a. Normalize neurotransmitter concentrations in each
sample to the average baseline concentration. b. The introduction of D-AP5 into the striatum is
expected to alter the extracellular levels of various neurotransmitters, providing insight into the
role of local NMDA receptor tone in modulating striatal circuitry. For example, blocking NMDA
receptors on GABAergic interneurons may lead to a disinhibition of dopamine release.

Recommended Working Concentrations for D-AP5
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Application

Typical Concentration

Rationale

Sufficient to fully block NMDA

In Vitro Slices (LTP) 50 uM receptor activation during
induction protocols. [4]
Concentration range effective

Cell Culture (Neuroprotection) 20-100 pM in preventing excitotoxic cell

death.

In Vivo Microdialysis

100 pM - 1 mM (in perfusate)

Higher concentrations are
needed to achieve an effective
tissue concentration due to the
recovery/delivery efficiency of
the probe.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6235288/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6235288/
https://www.benchchem.com/product/b1140062/docs#introduction-the-quintessential-tool-for-probing-nmda-receptor-function
https://www.benchchem.com/product/b1140062/docs#introduction-the-quintessential-tool-for-probing-nmda-receptor-function
https://www.benchchem.com/product/b1140062/docs#introduction-the-quintessential-tool-for-probing-nmda-receptor-function
https://www.benchchem.com/product/b1140062/docs#introduction-the-quintessential-tool-for-probing-nmda-receptor-function
https://www.benchchem.com/product/b1140062?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1140062?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

